5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, methoxy and phenoxy groups, and a diazinane-4,6-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, including the formation of the aromatic ring, introduction of the methoxy and phenoxy groups, and the construction of the diazinane-4,6-dione core. Common synthetic routes may involve:
Aromatic Substitution Reactions: Introduction of the chlorine and methoxy groups onto the aromatic ring.
Ether Formation: Coupling of the phenoxy group via an ether linkage.
Diazinane-4,6-Dione Formation: Construction of the diazinane-4,6-dione core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- 5-({3-CHLORO-5-METHOXY-4-[2-(4-ETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of 5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific substitution pattern and the presence of both methoxy and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H19ClN2O5S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
5-[[3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H19ClN2O5S/c1-12-3-5-14(6-4-12)28-7-8-29-18-16(22)10-13(11-17(18)27-2)9-15-19(25)23-21(30)24-20(15)26/h3-6,9-11H,7-8H2,1-2H3,(H2,23,24,25,26,30) |
InChI Key |
WHEFEFUMVWHXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)NC3=O)OC |
Origin of Product |
United States |
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